molecular formula C7H16O2 B3061192 2-Propylbutane-1,4-diol CAS No. 62946-68-3

2-Propylbutane-1,4-diol

Cat. No.: B3061192
CAS No.: 62946-68-3
M. Wt: 132.2 g/mol
InChI Key: LPEVSCRXBSHMOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propylbutane-1,4-diol can be synthesized through several methods. One common approach is the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method involves the dihydroxylation of alkenes, which can be achieved using osmium tetroxide or potassium permanganate .

Industrial Production Methods

On an industrial scale, this compound can be produced from renewable bioresources through metabolic engineering strategies. This involves the use of genetically modified organisms to create new metabolic pathways for the biosynthesis of diols .

Chemical Reactions Analysis

Types of Reactions

2-Propylbutane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propylbutane-1,4-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Propylbutane-1,4-diol can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable compound for scientific studies and industrial processes.

Properties

IUPAC Name

2-propylbutane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-2-3-7(6-9)4-5-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEVSCRXBSHMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500783
Record name 2-Propylbutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62946-68-3
Record name 2-Propylbutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl 2-prop-1-ylsuccinate (23.47 g) in diethyl ether (100 ml) was added dropwise to a cooled and stirred suspension of lithium aluminium hydride (6.19 g) in dry diethyl ether (500 ml) under an atmosphere of nitrogen. When the addition was complete, the reaction mixture was stirred at room temperature for 1.5 hours, then enough water to hydrolyse both the excess reducing agent and the intermediate aluminium complexes was added. The resulting solids were filtered off and the filtrate was dried over magnesium sulphate and concentrated to give 3-hydroxymethylhexan-1-ol (9.58 g, 67%) as a colourless oil.
Name
diethyl 2-prop-1-ylsuccinate
Quantity
23.47 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.19 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylbutane-1,4-diol
Reactant of Route 2
2-Propylbutane-1,4-diol
Reactant of Route 3
2-Propylbutane-1,4-diol
Reactant of Route 4
2-Propylbutane-1,4-diol
Reactant of Route 5
2-Propylbutane-1,4-diol
Reactant of Route 6
2-Propylbutane-1,4-diol

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